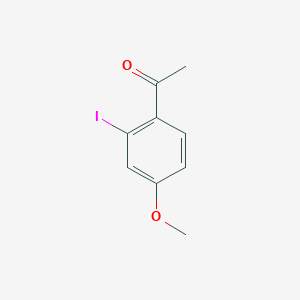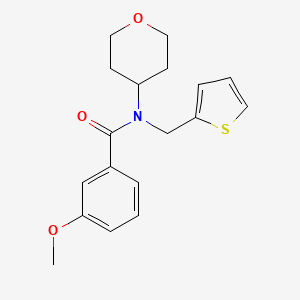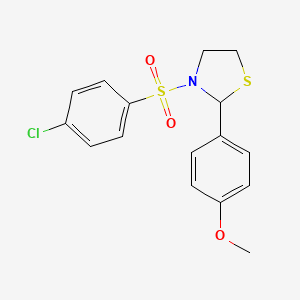![molecular formula C11H11ClF2O B2767887 [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol CAS No. 1431983-73-1](/img/structure/B2767887.png)
[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol: is a chemical compound with the molecular formula C11H11ClF2O It is characterized by the presence of a cyclobutyl ring substituted with a chlorophenyl group and two fluorine atoms, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclobutyl ring, which is then functionalized with a chlorophenyl group.
Methanol Group Addition: The final step involves the addition of a methanol group to the cyclobutyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group or fluorine atoms are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It is used to study various reaction mechanisms due to its unique structural features.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methane: Similar structure but lacks the methanol group.
[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness:
Structural Features: The presence of both chlorophenyl and difluorocyclobutyl groups makes it unique.
Reactivity: Its reactivity profile differs from similar compounds due to the specific arrangement of functional groups.
特性
IUPAC Name |
[1-(4-chlorophenyl)-3,3-difluorocyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O/c12-9-3-1-8(2-4-9)10(7-15)5-11(13,14)6-10/h1-4,15H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRNRSUECFCCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide](/img/structure/B2767804.png)




![5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2767813.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2767815.png)


![Ethyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2767821.png)

![N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2767823.png)


